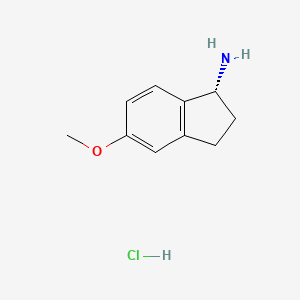
2-(2-bromoethyl)-1-fluoro-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-bromoethyl)-1-fluoro-4-nitrobenzene” is an organic compound. It is a derivative of benzene, which is a cyclic hydrocarbon with a molecular formula of C6H6 . The compound contains a bromoethyl group (-CH2-CH2-Br), a fluoro group (-F), and a nitro group (-NO2) attached to the benzene ring .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . For instance, a bromoethyl group can be introduced to the benzene ring via a Friedel-Crafts alkylation . The nitro group can be introduced via a nitration reaction, and the fluoro group can be introduced via a halogenation reaction .Molecular Structure Analysis
The molecular structure of “2-(2-bromoethyl)-1-fluoro-4-nitrobenzene” would consist of a benzene ring with the bromoethyl, fluoro, and nitro groups attached at the 2nd, 1st, and 4th positions respectively . The exact 3D structure can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the bromoethyl group can participate in nucleophilic substitution reactions . The nitro group can be reduced to an amino group via a reduction reaction . The fluoro group, being one of the strongest bonds in organic chemistry, is usually inert to most chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-bromoethyl)-1-fluoro-4-nitrobenzene” would depend on its molecular structure. For instance, it would likely be a solid at room temperature, given the presence of the bromoethyl group . Its solubility in water and other solvents would depend on the polarity of the molecule .Wirkmechanismus
The mechanism of action of “2-(2-bromoethyl)-1-fluoro-4-nitrobenzene” would depend on its application. For instance, if it’s used as a pharmaceutical drug, it might interact with biological targets in the body . If it’s used as a reagent in a chemical reaction, it might participate in the reaction via its functional groups .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene involves the reaction of 2-fluoro-4-nitrobenzene with 2-bromoethanol in the presence of a base to form the desired product.", "Starting Materials": [ "2-fluoro-4-nitrobenzene", "2-bromoethanol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-fluoro-4-nitrobenzene and 2-bromoethanol in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |
CAS-Nummer |
1021389-36-5 |
Produktname |
2-(2-bromoethyl)-1-fluoro-4-nitrobenzene |
Molekularformel |
C8H7BrFNO2 |
Molekulargewicht |
248 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



